N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC19992081
Molecular Formula: C17H14BrN3O2
Molecular Weight: 372.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14BrN3O2 |
|---|---|
| Molecular Weight | 372.2 g/mol |
| IUPAC Name | N-(4-bromophenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
| Standard InChI | InChI=1S/C17H14BrN3O2/c1-9-14-15(16(22)19-11-7-5-10(18)6-8-11)12-3-2-4-13(12)20-17(14)23-21-9/h5-8H,2-4H2,1H3,(H,19,22) |
| Standard InChI Key | GBJCWTIITSMKMS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC=C(C=C4)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a cyclopenta[b][1, oxazolo[4,5-e]pyridine core with a 4-bromophenylcarboxamide substituent. This fusion creates a rigid, polycyclic system with three distinct rings: a five-membered cyclopentane, a six-membered pyridine, and an oxazole moiety. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the carboxamide group facilitates hydrogen bonding with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄BrN₃O₂ | |
| Molecular Weight | 372.2 g/mol | |
| IUPAC Name | N-(4-bromophenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,5,7-tetraene-8-carboxamide | |
| Canonical SMILES | CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC=C(C=C4)Br |
Stability and Reactivity
The compound demonstrates moderate stability under standard laboratory conditions (25°C, pH 7), but degrades under extreme pH (<3 or >11) or elevated temperatures (>100°C). The bromophenyl group undergoes electrophilic aromatic substitution, enabling derivatization at the bromine site. Additionally, the oxazole ring participates in nucleophilic reactions, while the carboxamide group can form salts or coordinate with metal ions .
Synthesis and Characterization
Synthetic Pathways
Synthesis typically involves a multi-step sequence:
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Formation of the oxazolo-pyridine core via cyclization of precursor amines and carbonyl compounds under microwave-assisted conditions (150°C, 30 minutes).
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Introduction of the bromophenyl group through Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in 1,4-dioxane/water (10:1) at 90°C .
-
Carboxamide functionalization via reaction with 4-bromoaniline in dichloromethane, catalyzed by HOBt/EDC.
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core cyclization | Microwave, 150°C, DMF | 75–85% |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 90°C | 60–85% |
| Carboxamide formation | HOBt/EDC, DCM, rt | 70–78% |
Analytical Characterization
Nuclear magnetic resonance (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Key spectral data include:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–7.61 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 3.02–2.98 (m, 2H, cyclopentane-H), 2.85 (s, 3H, CH₃).
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HRMS: m/z 372.0321 [M+H]⁺ (calculated for C₁₇H₁₄BrN₃O₂: 372.0318).
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits acid ceramidase (AC), a lysosomal enzyme involved in ceramide metabolism, with an IC₅₀ of 33–166 nM . By blocking AC, it elevates intracellular ceramide levels, inducing apoptosis in cancer cells (e.g., SH-SY5Y neuroblastoma) . Comparative studies show 10-fold greater potency than earlier oxazolone derivatives due to enhanced binding affinity from the bromophenyl group .
Comparative Analysis with Related Compounds
Table 3: Activity Comparison
| Compound | AC IC₅₀ (nM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Target compound | 33–166 | N/A |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | N/A | 2–8 |
| BOA carboxamide 4d | 166 | N/A |
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